molecular formula C18H32BNO4 B13041730 Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13041730
M. Wt: 337.3 g/mol
InChI Key: NFWJXGKITVBJIB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[34]octane-6-carboxylate is a complex organic compound that features a boronate ester and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[34]octane-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium complexes. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group can yield boronic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis . The spirocyclic structure also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-15(2,3)22-14(21)20-9-8-18(12-20)10-13(11-18)19-23-16(4,5)17(6,7)24-19/h13H,8-12H2,1-7H3

InChI Key

NFWJXGKITVBJIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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